1-Chloro-1-(2-chloro-5-(methylthio)phenyl)propan-2-one
Description
1-Chloro-1-(2-chloro-5-(methylthio)phenyl)propan-2-one is a halogenated aromatic ketone featuring a propan-2-one backbone substituted with a 2-chloro-5-(methylthio)phenyl group. This compound is structurally characterized by two chlorine atoms and a methylthio (-SMe) group on the aromatic ring, which influence its electronic and steric properties.
Properties
Molecular Formula |
C10H10Cl2OS |
|---|---|
Molecular Weight |
249.16 g/mol |
IUPAC Name |
1-chloro-1-(2-chloro-5-methylsulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C10H10Cl2OS/c1-6(13)10(12)8-5-7(14-2)3-4-9(8)11/h3-5,10H,1-2H3 |
InChI Key |
AUYJUIROPGQDOD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=CC(=C1)SC)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(2-chloro-5-(methylthio)phenyl)propan-2-one typically involves the chlorination of a precursor compound. One common method involves the reaction of 2-chloro-5-(methylthio)benzaldehyde with chloroacetone under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid, which facilitates the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using specialized equipment to ensure safety and efficiency. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-1-(2-chloro-5-(methylthio)phenyl)propan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or thiol derivatives.
Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or potassium thiocyanate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
1-Chloro-1-(2-chloro-5-(methylthio)phenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(2-chloro-5-(methylthio)phenyl)propan-2-one involves its interaction with various molecular targets. The chloro and methylthio groups can participate in electrophilic and nucleophilic reactions, respectively. These interactions can affect cellular pathways and enzyme activities, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Structural and Electronic Comparisons
The table below summarizes key structural differences and synthesis routes among related compounds:
Notes:
- Electronic Effects: The methylthio group in the target compound is electron-donating via resonance, contrasting with the electron-withdrawing chlorine atoms.
- Steric Considerations: The methylthio group introduces moderate steric bulk, less pronounced than cyclopropyl substituents in 1-(4-chlorophenyl)-2-cyclopropylpropan-1-one, which may hinder rotational freedom .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
